molecular formula C25H32O7 B1249868 Hesseltin A

Hesseltin A

Cat. No.: B1249868
M. Wt: 444.5 g/mol
InChI Key: LFPBILWIIIPSMS-IEBSNVMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hesseltin A is a fungal secondary metabolite first isolated from Penicillium hesseltinei . Structurally, it is a hybrid polyketide-terpenoid, a rare biosynthetic combination that confers unique chemical properties . Its planar structure and stereochemistry were elucidated using extensive NMR (¹H, ¹³C, COSY, HMBC, HSQC) and mass spectrometry (HRESIMS) data . This discrepancy underscores the importance of structural specificity and assay conditions in evaluating bioactive compounds.

Properties

Molecular Formula

C25H32O7

Molecular Weight

444.5 g/mol

IUPAC Name

(1R,2S,3R,11R,14S,16S)-3,14,16-trihydroxy-11,15,15-trimethyl-7-[(1E,3E)-penta-1,3-dienyl]-8,10,17-trioxapentacyclo[14.2.2.01,14.02,11.04,9]icosa-4(9),6-dien-5-one

InChI

InChI=1S/C25H32O7/c1-5-6-7-8-15-13-16(26)17-18(27)19-22(4,32-20(17)31-15)9-11-24(28)21(2,3)25(29)12-10-23(19,24)14-30-25/h5-8,13,18-19,27-29H,9-12,14H2,1-4H3/b6-5+,8-7+/t18-,19-,22+,23-,24+,25-/m0/s1

InChI Key

LFPBILWIIIPSMS-IEBSNVMFSA-N

Isomeric SMILES

C/C=C/C=C/C1=CC(=O)C2=C(O1)O[C@@]3(CC[C@@]4([C@@]5([C@H]3[C@H]2O)CC[C@@](C4(C)C)(OC5)O)O)C

Canonical SMILES

CC=CC=CC1=CC(=O)C2=C(O1)OC3(CCC4(C(C5(CCC4(C3C2O)CO5)O)(C)C)O)C

Synonyms

hesseltin A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Hesseltin A belongs to a broader class of fungal metabolites with antiviral, antifungal, and insecticidal properties. Below, we compare its structural features, biological activities, and sources with those of functionally or structurally analogous compounds.

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Source Structural Class Biological Activity Potency (IC₅₀/ED₅₀) Reference
This compound Penicillium hesseltinei Polyketide-terpenoid hybrid Anti-HSV-1 300 μg
Ganodermadiol Ganoderma spp. Triterpene Anti-HSV-1 0.068 mM
Ganoderone C Ganoderma spp. Triterpene Anti-influenza A virus (IAV) 2.6 mg/mL
Sch 351633 P. griseofulvum Protease inhibitor Anti-hepatitis C virus (HCV) 3.8 μg/mL
Penifulvin A P. griseofulvum Sesquiterpenoid Insecticidal (against S. frugiperda) Active at 10 ppm
Sorbicatechol A P. chrysogenum Polyketide Anti-H1N1 85 μM
Hesseltins B–G Penicillium spp. Polyketide-terpenoid hybrids No significant antiviral activity N/A

Key Findings:

Structural Diversity and Activity: this compound’s polyketide-terpenoid hybrid structure distinguishes it from triterpenes (e.g., ganodermadiol) and polyketides (e.g., sorbicatechol A). The hybrid backbone may limit its bioavailability compared to smaller triterpenes, which exhibit higher potency against HSV-1 (e.g., ganodermadiol’s ED₅₀ of 0.068 mM vs. This compound’s IC₅₀ of 300 μg) . In contrast, Sch 351633, a protease inhibitor from P. griseofulvum, targets HCV with remarkable specificity (IC₅₀ = 3.8 μg/mL), suggesting that non-hybrid scaffolds may enhance target affinity .

Activity Against Related Pathogens: While this compound and ganoderone C both inhibit viruses, ganoderone C’s anti-IAV activity (IC₅₀ = 2.6 mg/mL) is mechanistically distinct, likely involving viral entry inhibition . This compound’s mode of action remains uncharacterized, highlighting a research gap.

Role of Minor Structural Modifications: Hesseltins B–G, structurally similar to this compound, lack antiviral activity , emphasizing the sensitivity of bioactivity to subtle changes in functional groups or stereochemistry.

Q & A

Q. How are advanced spectroscopic techniques (e.g., 2D NMR, ECD) utilized to resolve ambiguous structural features of this compound derivatives?

  • Methodological Answer : Combine COSY, HSQC, and HMBC for 1^1H-13^13C correlation. Apply electronic circular dichroism (ECD) with TDDFT calculations to assign absolute configurations of chiral centers .

Experimental Design & Reporting

Q. What guidelines ensure rigorous reporting of this compound research for peer-reviewed publications?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Include raw spectral data, statistical scripts, and stepwise protocols in supplementary materials. Reference established checklists (e.g., CONSORT for bioactivity studies) .

Q. How should researchers design dose-response studies to minimize off-target effects in this compound bioassays?

  • Methodological Answer : Use logarithmic dilution series to establish EC50_{50}/IC50_{50} values. Include counter-screens against related targets (e.g., kinase panels) and employ toxicity controls (e.g., lactate dehydrogenase release assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hesseltin A
Reactant of Route 2
Hesseltin A

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